4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

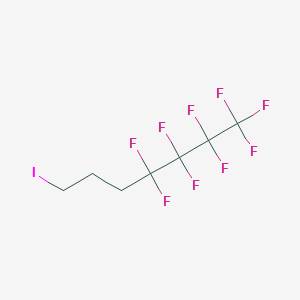

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQUIZZKLVTZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475879 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183547-74-2 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide. Synthesizing technical data with practical insights, this document serves as an essential resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind its unique reactivity and explore its role in modern synthetic chemistry, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application.

Introduction: The Strategic Value of Fluorinated Moieties in Modern Chemistry

The deliberate incorporation of fluorine into organic molecules is a powerful strategy in both medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly alter the characteristics of a parent molecule. In the realm of drug development, this can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] In materials science, fluorination can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.[2]

Among the diverse array of fluorinated building blocks, this compound has emerged as a versatile and valuable reagent. Its structure, featuring a perfluorobutyl group tethered to a propyl iodide, provides a unique combination of a reactive handle for chemical transformations and a fluorous tail to impart the aforementioned benefits. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, to enable researchers to effectively harness its potential.

Physicochemical Properties: A Quantitative Analysis

The physical and chemical properties of this compound are foundational to its application in organic synthesis. The substantial fluorine content significantly influences its molecular weight, density, and reactivity.

| Property | Value | Source(s) |

| Chemical Formula | C7H6F9I | [3] |

| Molecular Weight | 388.01 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 165-167 °C | |

| Density | 1.828 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.381 | [3] |

| CAS Number | 183547-74-2 | [3] |

Synthesis and Reactivity: Harnessing the Power of the C-I Bond

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical addition of a perfluoroalkyl iodide to an alkene.[4][5][6] This reaction is typically initiated by thermal or photochemical means, or by the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The general mechanism involves the homolytic cleavage of the relatively weak carbon-iodine bond of the perfluoroalkyl iodide, generating a perfluoroalkyl radical. This radical then adds to the double bond of the alkene, followed by iodine atom transfer from another molecule of the perfluoroalkyl iodide to propagate the radical chain.

Figure 2: Principal reactivity pathways of this compound.

Applications in Drug Development and Materials Science

The introduction of the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl group can impart significant advantages in both pharmaceutical and material science contexts.

Drug Development

In medicinal chemistry, the strategic placement of the nonafluoroheptyl group can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Enhanced Metabolic Stability: The exceptional strength of the C-F bond makes the fluorinated portion of the molecule highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability. [1]* Increased Lipophilicity: The perfluoroalkyl chain is highly lipophilic, which can enhance the ability of a drug to cross cellular membranes and the blood-brain barrier. This property is often exploited to improve the oral absorption and tissue distribution of a therapeutic agent.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the perfluoroalkyl group can influence the pKa of nearby functional groups, thereby affecting the overall acidity or basicity of the molecule and its interaction with biological targets.

Materials Science

The unique properties of the nonafluoroheptyl moiety are also leveraged in the design of advanced materials.

-

Hydrophobic and Oleophobic Surfaces: Polymers incorporating this group exhibit low surface energy, leading to surfaces that are repellent to both water and oils. This is highly desirable for applications such as protective coatings, stain-resistant textiles, and microfluidic devices. [2]* Thermal and Chemical Stability: The inherent strength of the C-F bond contributes to the high thermal and chemical stability of materials containing the nonafluoroheptyl group, making them suitable for use in harsh environments.

Experimental Protocol: A Validated Nucleophilic Substitution

The following protocol details a representative nucleophilic substitution reaction for the synthesis of a fluorinated aniline, a common scaffold in medicinal chemistry.

Objective: To synthesize N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)aniline.

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add aniline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (50 mL).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the inorganic solids by filtration, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)aniline.

Trustworthiness & Self-Validation: The progress of the reaction can be reliably tracked by standard chromatographic techniques, ensuring that the reaction is allowed to proceed to completion. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry, thus providing a self-validating workflow.

Figure 3: A detailed workflow for the synthesis of N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)aniline.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory fume hood. It is classified as a skin and eye irritant. [3]Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound stands out as a highly valuable and versatile building block for the introduction of perfluoroalkyl chains into organic molecules. Its well-defined reactivity, particularly in nucleophilic substitution and radical addition reactions, provides chemists with a reliable tool for modifying the properties of a wide range of compounds. The strategic incorporation of the nonafluoroheptyl moiety offers a proven approach to enhancing the metabolic stability and lipophilicity of drug candidates and imparting unique properties to advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

-

ResearchGate. Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. [Link]

-

ResearchGate. Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. [Link]

-

National Center for Biotechnology Information. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

National Center for Biotechnology Information. Para-Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. [Link]

-

ResearchGate. Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions.... [Link]

-

ResearchGate. (PDF) Para-Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. [Link]

-

ResearchGate. Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. [Link]

-

Byju's. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]

-

ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]

-

Thieme Connect. Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. [Link]

-

National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide CAS 183547-74-2

An In-depth Technical Guide to 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide (CAS 183547-74-2): Properties, Synthesis, and Applications in Advanced Chemistry

Introduction and Strategic Importance

This compound, also known by synonyms such as 3-(Perfluorobutyl)propyl iodide, is a key intermediate in the field of fluorine chemistry. Its structure, featuring a perfluorobutyl group separated from an iodo-functionalized propyl chain, offers a unique combination of properties. This bifunctional nature makes it an invaluable building block for introducing the nonafluoroheptyl moiety into a wide range of molecular architectures.

For researchers in materials science and particularly for professionals in drug discovery, the strategic incorporation of fluorinated groups is a well-established method to enhance molecular performance. Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide serves as a technical resource, elucidating the core properties, synthesis, reactivity, and strategic applications of this compound for the modern researcher.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are foundational to its handling, reaction setup, and purification. The high density is characteristic of polyfluorinated and iodinated compounds.

| Property | Value | Source |

| CAS Number | 183547-74-2 | |

| Molecular Formula | C₇H₆F₉I | |

| Molecular Weight | 388.01 g/mol | |

| Appearance | Liquid | Inferred |

| Density | 1.828 g/mL at 25 °C | |

| Refractive Index | n20/D 1.381 | |

| Flash Point | 76.7 °C (170.1 °F) | |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCI | |

| InChI Key | BPQUIZZKLVTZOY-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of perfluoroalkyl iodides can be achieved through several established routes. While industrial-scale production often relies on the telomerization of tetrafluoroethylene with pentafluoroethyl iodide, laboratory-scale syntheses offer more flexibility.[3]

General Synthetic Approach

A common laboratory strategy involves the radical addition of a perfluoroalkyl iodide to an alkene. For the title compound, this could involve the addition of perfluorobutyl iodide to allyl iodide, though more commonly, multi-step sequences starting from commercially available fluorinated alcohols or acids are employed. Another documented method involves the conversion of perfluoroalkyl chlorides or bromides into an intermediate sodium perfluoroalkylsulfinate, which is then reacted with iodine and an oxidant to yield the desired perfluoroalkyl iodide.[4]

Standard Laboratory Purification Protocol

The purification of this compound post-synthesis is critical to remove unreacted starting materials and byproducts, particularly residual iodine which can impart a pink or purple color.

Protocol: Post-Reaction Workup and Purification

-

Quenching: Transfer the crude reaction mixture to a separatory funnel.

-

Aqueous Wash (Thiosulfate): Wash the organic phase with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻). Repeat the wash until the organic layer is colorless.

-

Causality: This step is essential for removing I₂, which can interfere with subsequent reactions and characterization.

-

-

Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Causality: Removal of all water is crucial before distillation to prevent complications and ensure accurate boiling point measurement.

-

-

Filtration: Filter the mixture to remove the drying agent.

-

Solvent Removal: If the reaction was performed in a solvent, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition. Collect the fraction corresponding to the boiling point of the pure product.

-

Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) analysis, which should show ≥97% purity, and its identity verified by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS).

-

Key Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its ability to serve as a precursor to the nonafluoroheptyl radical. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage under thermal, photochemical, or radical-initiator-induced conditions.

Generation of the Nonafluoroheptyl Radical

Recent advances have shown that the C-I bond can be activated under mild conditions. For instance, the interaction between the electrophilic σ-hole on the iodine atom and a Lewis base (like an anion from KOH or tBuONa) forms a halogen bond complex.[5][6] This complex can undergo homolytic cleavage, even under visible light, to generate the perfluoroalkyl radical and an iodine radical.[5][6]

Atom Transfer Radical Addition (ATRA)

A cornerstone reaction is the Atom Transfer Radical Addition (ATRA) to unsaturated systems like alkenes and alkynes. The generated nonafluoroheptyl radical adds across the double or triple bond, creating a new carbon-centered radical, which then abstracts an iodine atom from another molecule of the starting iodide to propagate the radical chain and form the final product.[6]

More advanced protocols utilize photoredox catalysis. For example, a copper(I) catalyst, upon photoexcitation, can reduce the perfluoroalkyl iodide to generate the perfluoroalkyl radical.[7] This radical then engages the substrate (e.g., styrene), and the resulting radical intermediate is trapped by the oxidized copper(II) complex in a ligand-transfer step to yield the final product and regenerate the Cu(I) catalyst.[7]

Protocol: Representative ATRA to an Alkene

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alkene (1.0 eq.), this compound (1.2 eq.), and a suitable solvent (e.g., degassed acetonitrile or t-butanol).

-

Initiation: Add a radical initiator, such as triethylborane (Et₃B, 0.1 eq., as a 1 M solution in hexanes) or azobisisobutyronitrile (AIBN, 0.1 eq.). For photochemical reactions, a photocatalyst would be added here, and the flask would be positioned near a light source.

-

Causality: The initiator provides the initial radical species required to start the chain reaction. The substoichiometric amount ensures it only initiates, rather than participating as a main reagent.

-

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for Et₃B, or ~80 °C for AIBN) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired addition product.

-

Self-Validation: The structure and purity of the product must be confirmed by NMR spectroscopy and mass spectrometry.

-

Strategic Applications in Drug Discovery

The incorporation of the nonafluoroheptyl moiety is a strategic decision in drug design, aimed at optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and potency of a lead compound. The rationale is multifaceted.

-

Metabolic Stability: The perfluorobutyl group is exceptionally stable towards oxidative metabolism. Placing this group at a known metabolically labile site on a drug candidate can effectively "shield" it from degradation by metabolic enzymes like Cytochrome P450s, thereby increasing the drug's half-life.[1][2]

-

Physicochemical Modulation: The -(CH2)3C4F9 group has a distinct physicochemical profile. The fluorinated portion is highly lipophilic and hydrophobic, while also being rigid. This can be used to fine-tune the overall lipophilicity of a molecule to enhance membrane permeability and cellular uptake.[1][8]

-

Enhanced Binding Affinity: Fluorinated segments can engage in unique, favorable interactions within a protein's active site, including dipole-dipole interactions and hydrophobic contacts. These non-covalent interactions can lead to a significant increase in binding affinity and, consequently, potency.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its irritant nature and the potential for hazardous decomposition.

| Safety Aspect | Information | Source |

| Signal Word | Warning | |

| GHS Pictograms | GHS07 (Exclamation Mark) | Inferred from H-codes |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Codes | P261, P305+P351+P338 |

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Decomposition: When heated to decomposition, it may emit hazardous substances including carbon dioxide, hydrogen fluoride (HF), and hydrogen iodide (HI).[9]

Conclusion

This compound is more than a simple organohalide; it is a sophisticated synthetic tool. Its value lies in its capacity to serve as a reliable precursor for the nonafluoroheptyl radical, enabling the strategic installation of a fluorinated moiety into complex molecules. For scientists engaged in the design of novel pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of this reagent's properties, reactivity, and handling is paramount. The methodologies and insights presented in this guide provide a framework for leveraging its unique chemical characteristics to achieve desired molecular objectives with precision and safety.

References

- Barnes-Seeman, D., Beck, J., & Springer, C. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science.

- (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.

- (n.d.). Fluorine in Medicinal Chemistry. Request PDF - ResearchGate.

- (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- (n.d.). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds.

- (n.d.). This compound. Sigma-Aldrich.

- (2023, January 24). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2). RSC Publishing.

- (n.d.). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC - NIH.

- (2022, December 20). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. The Journal of Physical Chemistry A - ACS Publications.

- (2022, April 27). FN87129 - 安全技术说明书.

- (n.d.). CN1752059A - Preparation of Perfluoroalkyl Iodides from Perfluoroalkyl Chlorides. Google Patents.

- (n.d.). Perfluoroalkyl iodide. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 4. CN1752059A - Preparation of Perfluoroalkyl Iodides from Perfluoroalkyl Chlorides - Google Patents [patents.google.com]

- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

Introduction: The Significance of Fluorinated Alkyl Iodides

An In-Depth Technical Guide to the Synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide

This compound is a highly fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Such molecules are of significant interest in materials science, medicinal chemistry, and organic synthesis. The presence of a long fluorous chain imparts unique properties such as hydrophobicity, oleophobicity, and high thermal and chemical stability. The terminal carbon-iodine bond serves as a versatile functional handle for a wide range of subsequent chemical transformations, including radical additions, cross-coupling reactions, and nucleophilic substitutions. These characteristics make fluorinated alkyl iodides valuable intermediates in the synthesis of surfactants, polymers, and pharmaceutically active compounds.

This guide provides a detailed exploration of the primary synthetic pathways to this compound and related long-chain perfluoroalkyl iodides. We will delve into both large-scale industrial methodologies and more targeted laboratory-scale approaches, elucidating the underlying chemical principles and providing practical, step-by-step protocols.

Pathway 1: Telomerization for Industrial-Scale Synthesis

Telomerization is the cornerstone of industrial production for a variety of perfluoroalkyl iodides.[1] This process involves the reaction of a "telogen," which is a molecule that provides the end groups of the final polymer, with a "taxogen," a polymerizable molecule (monomer). In the context of synthesizing long-chain perfluoroalkyl iodides, pentafluoroethyl iodide (C₂F₅I) is a commonly used telogen, and tetrafluoroethylene (TFE) is the taxogen.[2][3] The reaction proceeds via a free-radical mechanism, leading to the formation of a homologous series of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)ₙI.

The key to this process is the controlled addition of TFE units to the initial telogen. While this method is highly effective for producing large quantities of fluorinated materials, it typically yields a mixture of telomers with varying chain lengths.[1] Obtaining a specific chain length, such as the C₇ backbone of this compound, would require careful control of reaction conditions and subsequent fractional distillation of the product mixture.

Conceptual Reaction Scheme:

The synthesis begins with the generation of the pentafluoroethyl radical from pentafluoroethyl iodide. This radical then adds across the double bond of a TFE monomer. The resulting radical can then either abstract an iodine atom from another molecule of pentafluoroethyl iodide to terminate the chain or add to another TFE monomer to continue the chain growth.

Generalized Experimental Protocol for Telomerization:

The following is a conceptual protocol based on typical industrial telomerization processes.[3]

-

Reactor Preparation: A high-pressure, stirred autoclave reactor, typically made of stainless steel, is charged with the telogen, pentafluoroethyl iodide (C₂F₅I).

-

Initiation: The reaction can be initiated thermally or with a chemical initiator. For thermal initiation, the reactor is heated to the desired temperature.

-

Taxogen Introduction: Tetrafluoroethylene (TFE) is continuously fed into the reactor. The rate of addition and the molar ratio of TFE to C₂F₅I are critical parameters for controlling the average chain length of the resulting telomers.

-

Reaction Monitoring: The reaction is monitored by pressure and temperature. The consumption of TFE leads to a pressure drop, indicating the progress of the reaction.

-

Termination and Product Recovery: Once the desired conversion is achieved, the TFE feed is stopped, and the reactor is cooled. The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.

-

Purification: The mixture is then subjected to fractional distillation to separate the different telomers based on their boiling points to isolate the desired C₇ fraction.

Data Presentation: Telomerization Parameters

| Parameter | Typical Range | Rationale |

| Temperature | 250-400 °C | Higher temperatures increase the reaction rate but can also lead to side reactions. |

| Pressure | 10-50 atm | Higher pressure increases the concentration of TFE in the reaction mixture, favoring the formation of longer chains. |

| Molar Ratio (TFE:Telogen) | Variable | A higher ratio of TFE to telogen results in a higher average molecular weight of the product mixture. |

| Initiator | Thermal or Chemical | The choice of initiator can influence the reaction rate and the distribution of telomer products. |

Visualization of the Telomerization Process

Caption: Generalized workflow for the synthesis of perfluoroalkyl iodides via telomerization.

Pathway 2: Atom Transfer Radical Addition (ATRA) to Alkenes

For a more controlled and laboratory-scale synthesis of a specific isomer like this compound, atom transfer radical addition (ATRA) of a perfluoroalkyl iodide to an alkene is a powerful strategy.[4][5] This method offers high yields and can be performed under milder conditions compared to telomerization.[6] Recent advancements have led to the development of metal-free and photo-free initiation systems, enhancing the practicality and functional group tolerance of this reaction.[7]

A plausible retrosynthetic approach for this compound would involve the addition of a 1,1,1,2,2,3,3-heptafluoropropyl radical (derived from 1-iodoheptafluoropropane) to but-1-ene.

Causality Behind Experimental Choices:

The choice of a modern initiation system, such as the pyridine/bis(pinacolato)diboron (B₂pin₂) system, avoids the use of potentially explosive peroxides or toxic tin hydrides.[5][7] This system generates a boryl radical which then reacts with the perfluoroalkyl iodide to produce the desired perfluoroalkyl radical, initiating the addition cascade. This approach is notable for its mild conditions and broad substrate scope.

Detailed Experimental Protocol: Pyridine-Boryl Radical Initiated ATRA

The following protocol is adapted from methodologies reported for the iodoperfluoroalkylation of unactivated alkenes.[5][7]

-

Reagent Preparation: In a nitrogen-filled glovebox, a reaction vial is charged with 1-iodoheptafluoropropane (1.2 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and pyridine (2.2 equiv.).

-

Solvent and Substrate Addition: Anhydrous solvent (e.g., 1,4-dioxane) is added, followed by the alkene substrate, but-1-ene (1.0 equiv.).

-

Reaction Execution: The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set duration (e.g., 12-24 hours).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Data Presentation: ATRA Reaction Parameters

| Component | Molar Equivalent | Role |

| But-1-ene | 1.0 | Alkene Substrate |

| 1-Iodoheptafluoropropane | 1.2 | Perfluoroalkyl Radical Source |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Radical Initiator Precursor |

| Pyridine | 2.2 | Boryl Radical Formation |

| 1,4-Dioxane | - | Solvent |

Visualization of the ATRA Mechanism

Caption: Mechanism of pyridine-boryl radical initiated atom transfer radical addition (ATRA).

Conclusion

The synthesis of this compound can be approached through two primary methodologies, each with its own merits. Telomerization represents a robust, industrial-scale method capable of producing large volumes of perfluoroalkyl iodides, although it often requires separation of the desired product from a mixture of telomers. In contrast, atom transfer radical addition offers a more precise and versatile route for laboratory-scale synthesis, with modern initiation techniques providing mild and efficient access to specific fluorinated compounds. The choice of synthetic pathway will ultimately depend on the desired scale of production, the required purity, and the available starting materials.

References

-

Cao, J., Li, G., Wang, G., Gao, L., & Li, S. (2022). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry, 20(15), 3145-3149. [Link]

-

Li, W., Liu, F., & Yi, W. (2018). Diethylzinc-Mediated Radical 1,2-Addition of Alkenes and Alkynes. Organic Letters, 20(16), 4880-4884. [Link]

-

Wikipedia. (n.d.). Perfluoroalkyl iodide. [Link]

-

Kaiho, T. (2017). Telomerization. In Iodine Made Simple. Taylor & Francis. [Link]

-

Wang, R., O'Connor, L., & Lu, L. (2021). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health. [Link]

-

Dolbier, W. R. (2010). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. ResearchGate. [Link]

-

Shanghai Fluorine Technology. (n.d.). Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications. [Link]

-

Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. [Link]

- Tordeux, M., & Wakselman, C. (1996). Process for the preparation of perfluoroalkyl iodide.

- Tordeux, M., & Wakselman, C. (1999). Process for the preparation of perfluoroalkyl iodide.

-

Dolbier, W. R. (2005). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. [Link]

- Lresults, C. (1993). Synthesis of perfluoroalkyl iodides.

-

Sungur, Ş. (2018). Dietary exposure to perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS): a review of recent literature. Toxin Reviews. [Link]

Sources

- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 4. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide chemical structure

An In-depth Technical Guide to 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide: Structure, Synthesis, and Application

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 183547-74-2), a fluorinated organic compound of significant interest to the chemical, materials science, and pharmaceutical research communities. The guide elucidates the molecule's distinct chemical structure, detailing the interplay between its hydrocarbon spacer and perfluorinated tail. It presents key physicochemical properties, a plausible synthetic route with detailed protocols, and the expected analytical signatures for structural verification. Furthermore, this guide explores the compound's reactivity, potential applications as a synthetic building block, and critical safety and handling protocols required for its use in a laboratory setting.

Molecular Identity and Chemical Structure

This compound is a partially fluorinated alkyl halide. Its structure is characterized by a three-carbon hydrocarbon chain that links a reactive terminal iodine atom to a highly stable perfluorobutyl group. This segmented structure imparts unique properties, combining the reactivity of an alkyl iodide with the steric and electronic effects of a fluorous tail.

Nomenclature and Chemical Identifiers

A consistent and accurate identification of this compound is critical for research and regulatory purposes. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 183547-74-2 | |

| Molecular Formula | C₇H₆F₉I | |

| Molecular Weight | 388.01 g/mol | |

| Synonyms | 1,1,1,2,2,3,3,4,4-Nonafluoro-7-iodoheptane, 3-(Perfluorobutyl)propyl iodide | |

| InChI Key | BPQUIZZKLVTZOY-UHFFFAOYSA-N | |

| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCI |

Structural Analysis

The molecule's architecture can be dissected into three primary functional domains:

-

The Iodide Group (-I): The terminal iodine atom is the primary site of chemical reactivity. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a key participant in radical chemistry.

-

The Propyl Spacer (-CH₂CH₂CH₂-): This flexible hydrocarbon linker separates the reactive iodide from the bulky, electron-withdrawing fluorous segment. Its presence provides a degree of conformational freedom and modulates the electronic influence of the perfluoroalkyl group on the C-I bond.

-

The Nonafluorobutyl Group (-C₄F₉): This perfluorinated tail is responsible for many of the compound's unique properties. Its high electronegativity and steric bulk create a strong inductive effect. It imparts significant hydrophobicity and lipophilicity, characteristics often exploited in materials science and drug design.[1]

Caption: Key functional domains of the molecule.

Physicochemical Properties

The combination of a hydrocarbon segment and a perfluoroalkyl chain results in distinct physical properties. The high molecular weight and the presence of numerous fluorine atoms lead to a significantly higher density than typical alkyl iodides.

| Property | Value | Conditions | Source |

| Density | 1.828 g/mL | at 25 °C | |

| Refractive Index | 1.381 | at 20 °C | |

| Flash Point | 76.7 °C (170.1 °F) | - | |

| Assay | ≥97.0% (GC) | - |

Synthesis and Purification

While multiple synthetic routes to partially fluorinated iodides exist, a common and effective strategy involves the free-radical addition of a perfluoroalkyl iodide to a terminal alkene. This approach is favored for its reliability and control over the addition reaction.

Proposed Synthetic Pathway: Radical Addition

The most logical synthesis involves the anti-Markovnikov addition of nonafluoro-1-iodobutane (C₄F₉I) to allyl alcohol, followed by iodination of the resulting primary alcohol. This method ensures the desired connectivity and placement of the iodide on the terminal carbon.

Experimental Protocol: Two-Step Synthesis

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.

Step 1: Free-Radical Addition of C₄F₉I to Allyl Alcohol

-

Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add allyl alcohol (1.0 eq) and nonafluoro-1-iodobutane (1.2 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~2 mol%). Causality: AIBN thermally decomposes to generate radicals, which initiate the chain reaction by abstracting the iodine from C₄F₉I, creating the C₄F₉• radical.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or ¹⁹F NMR.

-

Workup: After cooling to room temperature, remove the excess volatile reactants under reduced pressure to yield the crude 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol.

Step 2: Iodination of the Fluorous Alcohol (Appel Reaction)

-

Reactor Setup: In a separate dry flask under nitrogen, dissolve triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in anhydrous acetonitrile.

-

Iodine Addition: Cool the solution in an ice bath and slowly add iodine (I₂, 1.5 eq) in portions. Stir until a homogenous solution of the phosphonium iodide complex forms. Causality: This in-situ formation of the iodinating agent is crucial for a controlled and high-yielding reaction.

-

Alcohol Addition: Add a solution of the crude alcohol from Step 1 (1.0 eq) in acetonitrile dropwise to the cooled iodinating mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting alcohol is consumed (monitored by TLC or GC).

-

Quenching and Extraction: Quench the reaction by adding aqueous sodium thiosulfate solution to consume excess iodine. Extract the product into diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified.

Purification Workflow

Final purification is typically achieved via vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient. The high density of the product facilitates separation from non-fluorinated byproducts.

Caption: Post-synthesis purification workflow.

Analytical Characterization: A Self-Validating System

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the known structure and serve as a benchmark for experimental verification.

| Technique | Expected Signature |

| ¹H NMR | Three distinct multiplets in the 1.5-3.5 ppm range. δ ~3.2 (t, 2H, -CH₂I), δ ~2.2 (m, 2H, -CH₂CH₂I), δ ~2.5 (m, 2H, -C₄F₉CH₂-). The signal for the protons alpha to the C₄F₉ group will show complex coupling to fluorine. |

| ¹⁹F NMR | Four distinct signals relative to CFCl₃. δ ~-81 (t, 3F, -CF₃), δ ~-125 (m, 2F, -CF₂CF₃), δ ~-124 (m, 2F, -CF₂CH₂-), δ ~-114 (m, 2F, -CF₂CF₂CH₂-). |

| ¹³C NMR | Signals for the three hydrocarbon carbons (δ ~5-40 ppm) and four highly deshielded fluorinated carbons (δ ~105-125 ppm, with strong C-F coupling). |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 388. Key fragments at m/z = 261 ([M-I]⁺) and m/z = 169 ([M-C₄F₉]⁺). A prominent peak for the perfluorobutyl cation [C₄F₉]⁺ at m/z = 219. |

| IR Spec | Strong C-F stretching vibrations (1100-1300 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a C-I stretch (~500-600 cm⁻¹). |

Chemical Reactivity and Applications

The primary utility of this compound is as a synthetic intermediate for introducing the C₄F₉(CH₂)₃- moiety into target molecules.

-

Radical Reactions: The C-I bond can be homolytically cleaved to participate in various radical additions and cyclizations. Deiodination can be achieved using reagents like tributyltin hydride.[2]

-

Nucleophilic Substitution: The iodide is a competent leaving group, allowing for substitution reactions with a range of nucleophiles (e.g., azides, cyanides, alkoxides) to generate diverse functionalized fluorinated compounds.

-

Organometallic Chemistry: It can be converted into organometallic reagents (e.g., Grignard or organozinc reagents) for use in cross-coupling reactions.

-

Applications in Drug Development and Materials: The incorporation of the C₄F₉(CH₂)₃- group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] In materials science, it serves as a precursor for synthesizing fluorinated surfactants, polymers, and hydrophobic surface coatings.[3]

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

| Hazard Code | Description | Classifications | Source |

| H315 | Causes skin irritation | Skin Irrit. 2 | |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | |

| H335 | May cause respiratory irritation | STOT SE 3 |

Recommended Handling Protocol

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[5][6]

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[5][7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][7]

-

Spills: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[4]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4][6] The designated storage class is 10 for combustible liquids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Aldrich 257842 - SAFETY D

- Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Cole-Parmer.

- Perfluorooctyl iodide - Safety D

- SAFETY DATA SHEET - Perfluorooctyl iodide. (2010). Fisher Scientific.

- Perfluoroheptyl iodide | 335-58-0. Smolecule.

- This compound. Sigma-Aldrich.

- Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. (2025).

- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887. PubChem.

- Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI. Iofina.

Sources

- 1. Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI | Iofina [iofina.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy Perfluoroheptyl iodide | 335-58-0 [smolecule.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide

Abstract

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the synthetically versatile compound, 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide. Intended for researchers in materials science, organic synthesis, and drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explaining the underlying structural and electronic factors that give rise to the observed spectra. By understanding the "why" behind the data, researchers can more effectively characterize this compound and its derivatives, troubleshoot experimental outcomes, and predict the properties of related fluorinated molecules. This guide includes predictive analyses based on established spectroscopic principles, detailed experimental protocols for data acquisition, and visual aids to clarify complex structural and fragmentation information.

Introduction: The Molecular Profile

This compound, also known by its synonyms 1H,1H,2H,2H,3H,3H-perfluoroheptyl iodide and 3-(perfluorobutyl)propyl iodide, is a bifunctional molecule of significant interest.[1] It possesses a hydrocarbon chain terminated by an iodine atom, a reactive site amenable to a wide range of organic transformations, and a heavily fluorinated tail (a nonafluorobutyl group) that imparts unique physicochemical properties such as hydrophobicity, lipophobicity, and thermal stability.

With a molecular formula of C₇H₆F₉I and a molecular weight of 388.01 g/mol , its structure is a foundation for creating fluorinated surfactants, polymers, and pharmaceutical intermediates.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives.

Molecular Structure:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis is broken down by nucleus type (¹H, ¹³C, and ¹⁹F), as each provides a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy: The Hydrocarbon Backbone

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three methylene (-CH₂-) groups in different chemical environments.

-

-CH₂-I (C1): This group is directly attached to the electronegative iodine atom. This deshielding effect will shift its signal significantly downfield compared to a standard alkane. Due to coupling with the adjacent C2 protons, this signal is predicted to appear as a triplet .

-

-CH₂- (C2): This central methylene group is coupled to both the C1 and C3 protons. This complex coupling environment will result in a signal that is a multiplet , likely a triplet of triplets, though it may appear as a pentet or sextet depending on the resolution and coupling constants.

-

-CH₂-CF₂- (C3): This group is adjacent to the highly electronegative perfluorobutyl chain. The strong electron-withdrawing nature of the CF₂ group will cause a downfield shift. Furthermore, strong two-bond and three-bond coupling to the fluorine atoms on C4 will result in a complex triplet of triplets .

Table 1: Predicted ¹H NMR Spectral Data

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| H on C1 (-CH₂I) | 3.2 - 3.4 | Triplet (t) | H on C2 |

| H on C2 (-CH₂-) | 2.1 - 2.3 | Multiplet (m) | H on C1, H on C3 |

| H on C3 (-CH₂CF₂)| 2.4 - 2.6 | Triplet of Triplets (tt) | H on C2, F on C4 |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached halogen atoms.

-

C1 (-CH₂I): The carbon directly bonded to iodine experiences a moderate deshielding effect but is significantly shielded relative to carbons bonded to more electronegative halogens like Br or Cl. Its chemical shift is expected in the alkyl iodide region.[2]

-

C2 & C3: These alkyl carbons will appear in the typical alkane region, with C3 being shifted further downfield due to the proximity of the perfluoroalkyl group.

-

C4-C7 (Perfluorinated Chain): These signals will be the most characteristic. They will appear in a distinct region of the spectrum and will exhibit complex splitting patterns due to strong one-bond, two-bond, and three-bond carbon-fluorine (J-CF) couplings.[3] The intensities of these peaks may be lower due to the splitting and potential nuclear Overhauser effect (nOe) differences.

Table 2: Predicted ¹³C NMR Spectral Data

| Position | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C1 (-CH₂I) | 5 - 10 | Attached to iodine |

| C2 (-CH₂-) | 30 - 35 | Alkyl chain |

| C3 (-CH₂CF₂) | 25 - 30 (with J-CF coupling) | Attached to perfluoro group |

| C4-C7 (-C₄F₉) | 105 - 125 | Complex splitting due to J-CF |

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[4][5] Four distinct signals are expected for the four non-equivalent fluorine environments.

-

-CF₃ (C7): The terminal trifluoromethyl group will appear as a triplet due to coupling with the adjacent C6 difluoromethylene group.

-

-CF₂- (C6): This group is coupled to both the CF₃ (C7) and CF₂ (C5) groups, resulting in a complex multiplet (theoretically a triplet of triplets).

-

-CF₂- (C5): This internal difluoromethylene group is coupled to the CF₂ groups at C6 and C4, also appearing as a multiplet .

-

-CF₂- (C4): This group is adjacent to the hydrocarbon chain. It will be coupled to the CF₂ at C5 and the protons on C3, appearing as a multiplet .

Table 3: Predicted ¹⁹F NMR Spectral Data (Referenced to CFCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ (C7) | ~ -81 | Triplet (t) |

| -CF₂- (C6) | ~ -126 | Multiplet (m) |

| -CF₂- (C5) | ~ -124 | Multiplet (m) |

| -CF₂- (C4) | ~ -115 | Multiplet (m) |

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum provides a rapid and effective method for confirming the presence of key functional groups within the molecule. The spectrum will be dominated by strong C-F stretching vibrations.

-

C-H Stretching: Absorptions corresponding to the sp³ C-H bonds of the methylene groups will appear just below 3000 cm⁻¹.

-

C-F Stretching: This is the most prominent feature. A series of very strong, sharp, and complex absorption bands will be present in the 1300-1100 cm⁻¹ region, which is characteristic of perfluoroalkyl groups.

-

C-I Stretching: The carbon-iodine stretching vibration is a low-energy absorption and is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. This may be difficult to observe on standard mid-IR spectrometers.

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2900 - 2980 | Medium |

| CH₂ Bend | 1400 - 1470 | Medium |

| C-F Stretch | 1100 - 1300 | Very Strong, Complex |

| C-I Stretch | 500 - 600 | Weak-Medium |

Mass Spectrometry (MS): Fragmentation and Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. Using electron ionization (EI), the molecule will ionize and break apart in a predictable manner.

The molecular ion peak (M⁺) is expected at m/z = 388 . Due to the stability of the perfluoroalkyl chain, this peak may be of low abundance. The fragmentation pathway is dictated by the weakest bonds and the stability of the resulting fragments.[6]

Key Fragmentation Pathways:

-

Loss of Iodine: The C-I bond is the weakest, leading to a prominent peak from the loss of an iodine radical ([M - I]⁺) at m/z = 261 . This is often the base peak or a very significant fragment.

-

Alpha-Cleavage: Cleavage of the C2-C3 bond is favorable, leading to the formation of the stable perfluorobutyl radical and a [C₃H₆I]⁺ fragment at m/z = 169 .

-

Fluorinated Fragments: Fragmentation within the perfluoroalkyl chain can lead to characteristic ions such as [C₃F₇]⁺ at m/z = 169 and [C₄F₉]⁺ at m/z = 219 .

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in EI-MS.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 388 | [C₇H₆F₉I]⁺˙ | Molecular Ion (M⁺) |

| 261 | [C₇H₆F₉]⁺ | Loss of Iodine radical; likely a major peak |

| 219 | [C₄F₉]⁺ | Perfluorobutyl cation |

| 169 | [C₃H₆I]⁺ or [C₃F₇]⁺ | Alpha-cleavage or fluorinated fragment |

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Add an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing if not using the solvent residual peak.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is sufficient.

-

¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets (though C-F coupling will remain). A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required.[7]

-

¹⁹F NMR: Acquire with proton decoupling. A very wide spectral width may be needed (~ -50 to -250 ppm). Use an appropriate external or internal reference standard (e.g., CFCl₃ at 0 ppm).

IR Spectroscopy Acquisition

-

Technique Selection: The Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation. Alternatively, a neat liquid sample can be analyzed between two salt plates (e.g., NaCl or KBr).

-

Background Scan: Perform a background scan with a clean ATR crystal or empty salt plates to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply a small drop of the liquid sample to the ATR crystal or between the plates and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry Acquisition

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for a volatile compound like this.

-

GC Separation: Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC. Use a non-polar column (e.g., DB-5ms) and a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to ensure good separation and peak shape.

-

MS Detection: Set the EI source to the standard 70 eV. Acquire mass spectra across a range of m/z 40-500 to ensure capture of the molecular ion and all significant fragments. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can then be analyzed.

Conclusion

The spectroscopic profile of this compound is distinct and highly informative. The ¹H and ¹³C NMR spectra clearly define the three-carbon hydrocarbon spacer and its connection to the iodine and the perfluoroalkyl chain. ¹⁹F NMR provides an unambiguous signature for the C₄F₉ group, while IR spectroscopy confirms the overwhelming presence of C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the facile cleavage of the C-I bond. This comprehensive guide serves as a foundational reference for any scientist working with this valuable fluorinated building block, enabling confident structural verification and facilitating its application in advanced research and development.

References

-

Royal Society of Chemistry. Supplementary Information for Fluorinated Paramagnetic Chelates. [Link]

-

Max-Planck-Gesellschaft. Pulsed Magnetic Resonance to Signal-Enhance Metabolites. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

Nature. New 19F NMR methodology reveals structures of molecules in complex mixtures. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scite.ai. The 19F NMR spectrum of IF7. [Link]

-

University of Arizona. Mass Spectrometry. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemguide. Fragmentation patterns in mass spectra. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

PubChem. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of iodoethane. [Link]

Sources

- 1. 4,4,5,5,6,6,7,7,7-九氟庚基碘化物 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. azom.com [azom.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fluorinated organic compound of significant interest in synthetic chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work. This guide covers the fundamental principles governing the solubility of this compound, offers a qualitative solubility profile based on its chemical structure, and provides a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. The aim is to equip the reader with the theoretical knowledge and practical methodology to effectively utilize this compound in their research and development endeavors.

Introduction to this compound

This compound, also known by its synonyms 1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane and 3-(perfluorobutyl)propyl iodide, is a partially fluorinated alkyl iodide with the chemical formula C₇H₆F₉I. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of multiple fluorine atoms.[1] The unique properties of these compounds, such as high thermal stability and hydrophobicity, make them valuable in a variety of applications.[2]

The structure of this compound consists of a nonafluoro-n-butyl group attached to a propyl iodide moiety. This combination of a highly fluorinated segment and a reactive carbon-iodine bond makes it a versatile building block in organic synthesis.[3] Perfluoroalkyl iodides, in general, are important intermediates in the production of fluorotelomers and are used in a wide range of synthetic transformations, including radical addition reactions.[1]

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 183547-74-2 | |

| Molecular Formula | C₇H₆F₉I | |

| Molecular Weight | 388.01 g/mol | |

| Appearance | Not specified, likely a liquid | |

| Density | 1.828 g/mL at 25 °C | |

| Refractive Index | n20/D 1.381 | |

| Flash Point | 76.7 °C (170.1 °F) |

A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility behavior.

Theoretical Principles Governing Solubility

The solubility of a substance is a complex phenomenon governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guideline. In the case of this compound, its unique molecular structure, featuring both a hydrocarbon segment and a highly fluorinated "tail," results in nuanced solubility characteristics.

The carbon-iodine bond in alkyl iodides is relatively weak, making them reactive intermediates in organic synthesis.[1] The presence of the highly electronegative fluorine atoms in the perfluoroalkyl chain creates a strong dipole, but the symmetrical distribution of these atoms can lead to a low overall molecular polarity. This fluorous portion of the molecule is both hydrophobic and lipophobic, meaning it tends to repel both water and hydrocarbon-based oils. This property gives rise to the concept of a "fluorous phase," which can be exploited in biphasic catalysis and purification.

The solubility of iodine itself in organic solvents is influenced by the formation of charge-transfer complexes.[4][5] While this compound is a covalently bonded molecule, the principles of intermolecular interactions still apply. Its solubility will be highest in solvents that can effectively interact with both its hydrocarbon and fluorinated segments.

Qualitative Solubility Profile

-

Fluorous Solvents: The compound is expected to be highly soluble, likely miscible, in perfluorinated solvents such as perfluorohexane and perfluorodecalin. This is due to the favorable interactions between the perfluoroalkyl chains of the solute and the solvent.

-

Chlorinated Solvents: Solvents like dichloromethane and chloroform are often good solvents for a wide range of organic compounds and may exhibit moderate to good solubility for this compound.

-

Ethers: Diethyl ether and tetrahydrofuran (THF) are polar aprotic solvents that can often dissolve a variety of organic compounds.[4] Given that iodine is highly soluble in diethyl ether, it is plausible that this compound will also show good solubility in these solvents.[4]

-

Hydrocarbons: Non-polar hydrocarbon solvents like hexane and toluene may exhibit lower solubility due to the lipophobic nature of the perfluoroalkyl group.[4]

-

Polar Protic Solvents: Solvents such as methanol and ethanol are generally poor solvents for highly fluorinated compounds due to the strong hydrogen bonding network of the solvent and the lack of favorable interactions with the solute.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) may show variable and moderate solubility.

It is imperative for researchers to experimentally verify the solubility of this compound in the specific solvent system they intend to use.

Experimental Determination of Solubility

The following protocol outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, toluene, THF, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Vortex mixer or magnetic stirrer

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume or weight of the chosen organic solvent.

-

Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of a separate liquid phase of the solute after equilibration indicates saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature and allow them to equilibrate for 24-48 hours. Intermittent agitation using a vortex mixer or continuous stirring with a magnetic stir bar is recommended to facilitate equilibration.

-

-

Sampling:

-

After the equilibration period, cease agitation and allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the equilibration temperature to avoid precipitation.

-

Immediately filter the collected sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filtration step is crucial to remove any undissolved micro-droplets.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

-

Analyze both the diluted sample and the standard solutions using a suitable analytical technique, such as gas chromatography with a flame ionization detector (GC-FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their corresponding concentrations.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation Template

Since experimental determination is recommended, the following table template is provided for researchers to record their solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

Conclusion

This compound is a valuable synthetic intermediate with unique physicochemical properties stemming from its partially fluorinated structure. While quantitative solubility data is not widely published, this guide provides a theoretical framework for understanding its solubility behavior and a practical, detailed protocol for its experimental determination. A qualitative assessment suggests good solubility in fluorous and some polar aprotic solvents, with limited solubility in hydrocarbons and polar protic solvents. For any application, it is crucial for researchers to perform their own solubility measurements to ensure the success of their experimental designs.

References

-

Wikipedia. Perfluoroalkyl iodide. [Link]

-

UC Ingeniería. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Perfluorohexyl Iodide in Modern Organic Chemistry and Industrial Applications. [Link]

- Google Patents. Synthesis of perfluoroalkyl iodides - US5268516A.

-

ResearchGate. Modern methods for the synthesis of perfluoroalkylated aromatics. [Link]

-

ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]

-

OUCI. Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 273.35 to 322.85 K under 101.3 kPa. [Link]

-

ResearchGate. Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. [Link]

-

ResearchGate. Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying. [Link]

-

RSC Publishing. Computational and solubility equilibrium experimental insight into Ca2+–fluoride complexation and their dissociation behaviors in aqueous solutions: implication for the association constant measured using fluoride ion selective electrodes. [Link]

-

ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. [Link]

-

PubChem. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. [Link]

-

PubChem. Perfluoroheptyl iodide. [Link]

-

Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. [Link]

-

Chemistry LibreTexts. E3: Solubility Constants for Compounds at 25°C. [Link]

-

CORE. Organic Solvent Solubility Data Book. [Link]

-

PubMed Central. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. [Link]

-

ResearchGate. Solubility of some iodides in non-polar solvents. [Link]

-

Organic Syntheses Procedure. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. [Link]

-

ResearchOnline@JCU. Direct Reaction – One Step Route to Synthesize Lanthanoid-iodide Formamidinates**. [Link]

Sources

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide reaction mechanisms

An In-depth Technical Guide on the Core Reaction Mechanisms of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide

Audience: Researchers, scientists, and drug development professionals.

Abstract